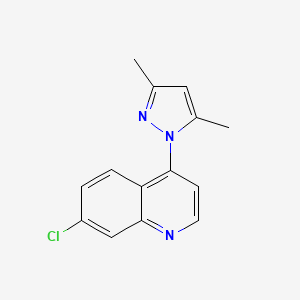
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is a chemical compound with the molecular formula C14H12ClN3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline can react with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates can then be treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis
The molecular weight of “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is 257.72 . The structure includes a quinoline ring substituted with a chloro group at the 7th position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” are not mentioned in the search results, similar compounds like imidazole derivatives show a broad range of chemical and biological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been involved in the synthesis of various analogues and derivatives, such as 3-(D-erythro-Glycerol-1-yl)-1H-pyrazolo[3,4-b]quinoxaline and its 7-chloro analogues, where its structural and substituent effects were studied using 1H NMR (Sallam et al., 2000).
- It also serves as a precursor in the synthesis of pyrazolo[3,4-b]quinoxaline and pyrazolo[3,4-b]quinoxaline hydrochloride through 1,3-dipolar cycloaddition reactions, highlighting its versatility in forming heterocyclic compounds (Kim et al., 1990).
Biological Activities and Applications
- A significant application is found in the field of medicinal chemistry, where derivatives of the compound show potential antimalarial activity against Plasmodium falciparum. For instance, certain novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles bearing specific moieties demonstrated promising inhibitory effects on the growth of the Plasmodium falciparum strain 3D7 (Zapol’skii et al., 2022).
Photophysical and Electrochemical Properties
- The compound and its derivatives have been utilized in the study of photophysical and electrochemical properties. For example, the synthesis and characterization of (E)-2-(2-(1-(4-chlorophenyl)-3,5-dimethyl-pyrazol-4-yl)vinyl) quinolin-8-ol revealed its UV absorption and fluorescence spectrum, indicating potential applications in materials science (Wang Jie, 2011).
Zukünftige Richtungen
The future directions for “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in pharmaceutical and medicinal chemistry .
Eigenschaften
IUPAC Name |
7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWCXGQSJPMTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

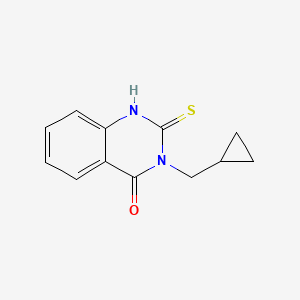
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)
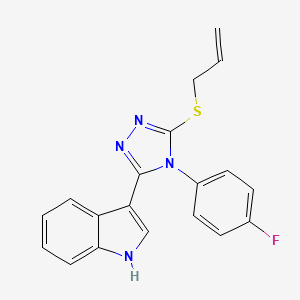
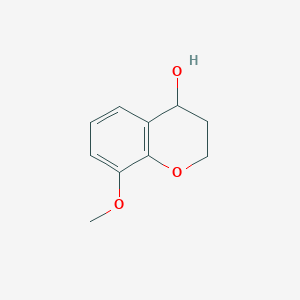
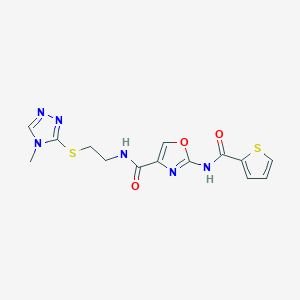
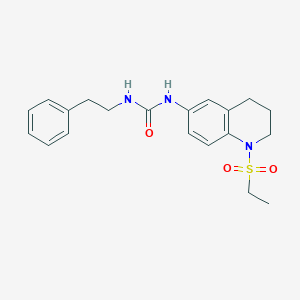
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
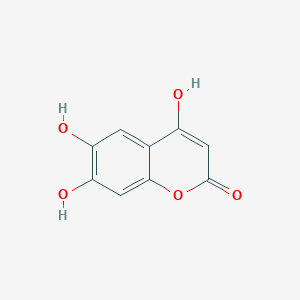
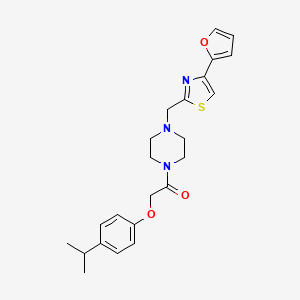
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)